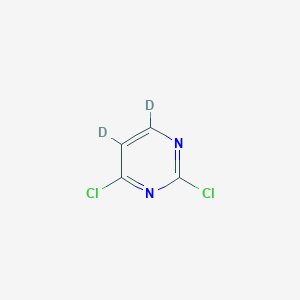
2,4-Dichloropyrimidine-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyrimidine-d2 is a deuterium-labeled derivative of 2,4-Dichloropyrimidine. This compound is primarily used in scientific research as a sensitizer and is known for its applications in various chemical reactions and synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloropyrimidine-d2 is synthesized by the chlorination of uracil. The process involves adding uracil, phosphorus trichloride, and xylene amine into a reaction pot, heating to 130°C, and refluxing for about 45 minutes. The mixture is then slightly cooled and placed in crushed ice, resulting in the precipitation of a purple solid. This solid is filtered while hot, washed with ice water, and vacuum dried. The crude product is decolorized with petroleum ether and recrystallized to obtain 2,4-Dichloropyrimidine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloropyrimidine-d2 undergoes various chemical reactions, including substitution reactions. It is known for its effective one-pot, regioselective double Suzuki coupling reaction, which yields diarylated pyrimidines .
Common Reagents and Conditions: The common reagents used in these reactions include N-substituted cyclic amines, triethylamine, and cesium carbonate. The reactions are typically carried out in alcoholic solvent mixtures, which afford greater reactivity and lower temperatures compared to polar aprotic solvents .
Major Products Formed: The major products formed from these reactions include 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines. These products are valuable intermediates in the synthesis of medicinally important compounds .
Scientific Research Applications
2,4-Dichloropyrimidine-d2 is widely used in scientific research due to its role as a sensitizer. It is employed in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles. The compound’s ability to undergo regioselective double Suzuki coupling reactions makes it a valuable tool in organic synthesis .
In biology and medicine, this compound is used to study the mechanisms of action of various drugs and to develop new therapeutic agents. Its applications extend to the industrial sector, where it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimidine-d2 involves its role as a sensitizer. It participates in nucleophilic aromatic substitution reactions, where it displaces the chlorine atoms at positions 2 and 4 of the pyrimidine ring. This reaction is facilitated by the presence of electron-donating groups and suitable reaction conditions .
Comparison with Similar Compounds
Similar Compounds:
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyrimidine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
Uniqueness: 2,4-Dichloropyrimidine-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows researchers to track the compound’s behavior in various chemical and biological systems, providing valuable insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C4H2Cl2N2 |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
2,4-dichloro-5,6-dideuteriopyrimidine |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H/i1D,2D |
InChI Key |
BTTNYQZNBZNDOR-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(N=C1Cl)Cl)[2H] |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















